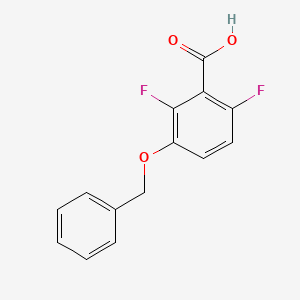

3-(Benzyloxy)-2,6-difluorobenzoic acid

Description

Structural Characterization and Molecular Properties of 3-(Benzyloxy)-2,6-difluorobenzoic Acid

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic systems. The official IUPAC name for this compound is 2,6-difluoro-3-phenylmethoxybenzoic acid, which accurately describes the substitution pattern on the benzoic acid framework. This nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, with numbering beginning from the carbon atom bearing the carboxyl group.

The molecular identification data reveals several key structural identifiers that facilitate database searches and chemical communications. The compound possesses the molecular formula C₁₄H₁₀F₂O₃, corresponding to a molecular weight of 264.22 grams per mole. The Chemical Abstracts Service registry number 1421604-28-5 provides unique identification within chemical databases. The International Chemical Identifier string InChI=1S/C14H10F2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) encodes the complete structural connectivity information.

Additional systematic identifiers include the Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)F, which provides a linear notation for the molecular structure. The InChI Key CBLROWGOGJMTRS-UHFFFAOYSA-N serves as a shortened hash of the complete structural information, enabling rapid database comparisons. These systematic identifiers collectively establish a comprehensive framework for unambiguous compound identification across various chemical information systems.

| Identification Parameter | Value |

|---|---|

| IUPAC Name | 2,6-difluoro-3-phenylmethoxybenzoic acid |

| Molecular Formula | C₁₄H₁₀F₂O₃ |

| Molecular Weight | 264.22 g/mol |

| CAS Registry Number | 1421604-28-5 |

| PubChem CID | 71756612 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound represents a complex three-dimensional arrangement influenced by multiple structural factors. The benzoic acid core adopts a planar configuration typical of aromatic carboxylic acids, while the benzyloxy substituent introduces conformational flexibility through the methylene linker. The presence of fluorine atoms at the 2 and 6 positions creates significant steric and electronic influences that affect the overall molecular shape and conformational preferences.

The carboxylic acid group maintains its characteristic planar geometry with the carbon-oxygen double bond length approximately 1.23 Angstroms and the carbon-oxygen single bond length near 1.32 Angstroms. The benzyloxy group attached at the 3-position introduces rotational degrees of freedom around both the methylene-oxygen bond and the methylene-phenyl bond. These rotational possibilities create multiple potential conformers with varying energetic stabilities depending on the spatial orientation of the pendant phenyl ring relative to the difluorobenzoic acid core.

Intramolecular interactions play crucial roles in determining preferred conformational states. The fluorine atoms at positions 2 and 6 can participate in weak intramolecular hydrogen bonding with the carboxylic acid proton or interact electrostatically with the benzyloxy oxygen atom. These interactions contribute to conformational stabilization and influence the overall molecular dipole moment and polarizability characteristics.

X-ray Crystallographic Studies

Crystal structure determination of this compound would provide definitive information about solid-state molecular geometry and intermolecular packing arrangements. X-ray crystallographic analysis typically reveals bond lengths, bond angles, and dihedral angles with high precision, establishing the preferred conformational state in the crystalline environment. The technique would elucidate the spatial relationship between the difluorobenzoic acid core and the benzyloxy substituent, providing quantitative geometric parameters for validation of theoretical calculations.

Crystallographic studies of related difluorobenzoic acid derivatives demonstrate characteristic packing motifs involving hydrogen bonding between carboxylic acid groups and aromatic stacking interactions. The presence of fluorine atoms often leads to additional intermolecular contacts through halogen bonding, which can significantly influence crystal packing and molecular orientation within the unit cell. These structural insights from diffraction studies provide essential benchmarks for understanding molecular behavior in condensed phases.

The analysis of thermal displacement parameters from crystallographic data would reveal information about molecular flexibility and vibrational modes. Regions of high thermal motion typically correspond to conformationally flexible portions of the molecule, such as the benzyloxy substituent, while rigid aromatic cores exhibit lower displacement values. Such information proves valuable for understanding dynamic behavior and potential conformational transitions in different environments.

Density Functional Theory Calculations

Computational analysis using Density Functional Theory methods provides comprehensive insights into the electronic structure and conformational landscape of this compound. These calculations employ quantum mechanical principles to determine optimized molecular geometries, vibrational frequencies, and electronic properties without experimental constraints. The theoretical approach enables systematic exploration of multiple conformational possibilities and their relative energetic stabilities.

Geometry optimization calculations typically identify several low-energy conformers differing in the orientation of the benzyloxy group relative to the aromatic core. The computational results reveal that intramolecular interactions, particularly involving the fluorine atoms and the benzyloxy oxygen, significantly influence conformational preferences. Energy differences between conformers often fall within the range of 2-5 kilocalories per mole, suggesting dynamic equilibrium between multiple structures at ambient temperatures.

Frequency calculations complement geometry optimizations by providing vibrational mode assignments and thermodynamic properties. The calculated infrared and Raman spectra enable comparison with experimental spectroscopic data, validating the computational models. Vibrational analysis also confirms that optimized structures correspond to true energy minima rather than transition states, ensuring the reliability of geometric and energetic predictions.

Electronic Structure and Orbital Interactions

The electronic structure of this compound exhibits complex characteristics arising from the interplay between electron-withdrawing fluorine substituents and the electron-donating benzyloxy group. This electronic architecture creates unique orbital distributions and charge density patterns that influence chemical reactivity and intermolecular interactions. The aromatic system maintains delocalized π-electron density while experiencing perturbations from substituent effects that modify local electronic environments.

The carboxylic acid functionality introduces both σ and π character to the molecular orbital framework through its sp² hybridized carbon center and resonance interactions with the aromatic ring. The fluorine atoms contribute significant electronegativity differences that create local dipole moments and influence the overall molecular electrostatic potential surface. These electronic features combine to produce a molecule with distinctive charge distribution patterns and frontier orbital characteristics.

Resonance effects within the aromatic system distribute electronic density according to substituent directing influences, with the benzyloxy group providing electron density to the ring while the fluorine atoms withdraw electron density. This push-pull electronic system creates polarized molecular orbitals that exhibit enhanced reactivity toward specific chemical transformations and molecular recognition events.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital analysis provides crucial insights into the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital represent the primary sites for electron donation and acceptance during chemical reactions. The spatial distribution and energetic characteristics of these orbitals determine the compound's behavior in various chemical environments and reaction mechanisms.

The Highest Occupied Molecular Orbital typically exhibits significant π-character distributed across the aromatic ring system, with notable contributions from the benzyloxy substituent that raises the orbital energy through electron donation. The presence of fluorine atoms creates orbital nodal patterns that reflect the electron-withdrawing nature of these substituents. The orbital energy level provides information about the ionization potential and electron-donating capability of the molecule.

The Lowest Unoccupied Molecular Orbital shows characteristic π* antibonding character with spatial distribution influenced by both the aromatic core and the carboxylic acid functionality. The fluorine substituents typically lower this orbital energy through their electron-withdrawing effects, enhancing the molecule's electron-accepting properties. The energy gap between frontier orbitals correlates with optical absorption characteristics and chemical reactivity patterns, providing predictive insights for synthetic applications.

Structure

2D Structure

Properties

IUPAC Name |

2,6-difluoro-3-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLROWGOGJMTRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of 2,6-Difluorobenzoic Acid Derivatives

The key step in preparing 3-(Benzyloxy)-2,6-difluorobenzoic acid is the benzylation of a hydroxy or amino precursor on the 2,6-difluorobenzoic acid framework.

- Starting Material: 2,6-difluoro-3-hydroxybenzoic acid or its amide derivatives.

- Reagents: Benzyl bromide or benzyl chloride as the benzylating agent.

- Base: Potassium carbonate or sodium carbonate to deprotonate the hydroxy group.

- Solvent: Polar aprotic solvents such as acetone or acetonitrile, or protic solvents like methanol or ethanol.

- Temperature: Typically between 40°C and 65°C.

- Reaction Time: Variable; reaction progress can be slow and may require catalyst refreshment for completion in large-scale synthesis.

A patent (US10774093B2) describes the benzylation of 2,6-difluoro-3-hydroxybenzamide in a stirred stainless steel reactor. Initial reaction progress was slow, suspected due to catalyst deactivation after 80% conversion. Upon addition of fresh 5% Pd/C catalyst after 42.5 hours, the reaction completed rapidly. The product was isolated by extraction with methylene dichloride and dried under vacuum at 50-55°C, yielding 89% of the benzylated product.

| Parameter | Details |

|---|---|

| Benzylation agent | Benzyl bromide or benzyl chloride |

| Base | K2CO3 or Na2CO3 |

| Solvent | Acetone, acetonitrile, methanol, ethanol |

| Temperature range | 40°C to 65°C |

| Catalyst | 5% Pd/C (in some cases) |

| Yield | Up to 89% (isolated) |

Synthesis of 2,6-Difluorobenzoic Acid Precursor

Since this compound requires the 2,6-difluorobenzoic acid core, the synthesis or procurement of this intermediate is critical.

- Typical Method: Hydrolysis of 2,6-difluorobenzonitrile under alkaline conditions.

- Reagents: Sodium hydroxide solution.

- Conditions: Heated in an autoclave at 150°C under pressure (~0.25 MPa) for 10 hours.

- Workup: Acidification with sulfuric acid to pH 1 to precipitate the acid.

- Purification: Recrystallization from ethanol-water mixture.

This method yields 2,6-difluorobenzoic acid in approximately 85% yield with purity around 98.5%.

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Hydrolysis of benzonitrile | 2,6-difluorobenzonitrile + NaOH + H2O; 150°C; 10h; 0.25 MPa | 85% | 98.5% |

| Acidification & recrystallization | Adjust pH to 1 with H2SO4; recrystallize in EtOH/H2O | - | - |

Esterification and Functional Group Transformations

In some synthetic routes, 2,6-difluorobenzoic acid is first converted to its methyl ester to facilitate further transformations such as benzylation.

- Reagents: Methanol with catalytic sulfuric acid or toluene-4-sulfonic acid.

- Conditions: Reflux for 6 hours to overnight.

- Yield: Between 71% and 82%, depending on catalyst and conditions.

- Workup: Neutralization, extraction, and drying.

Subsequent benzylation can be performed on the hydroxy or amino groups of these esters before hydrolysis back to the acid form.

| Reaction | Catalyst/Conditions | Yield |

|---|---|---|

| Esterification | H2SO4 or TsOH, reflux, 6h-overnight | 71-82% |

| Hydrolysis (if needed) | Base or acid hydrolysis | Variable |

Alternative Synthetic Routes Involving Amide Intermediates

Some methods involve preparing benzylated amide intermediates such as 1-(Benzyloxy)-2,4-difluorobenzamide, which can then be hydrolyzed or transformed into the target acid.

- Benzylation occurs on the amide nitrogen or hydroxy group.

- Catalysts like Pd/C may be used to facilitate reactions.

- Reaction monitoring is critical to avoid catalyst deactivation and ensure completion.

Summary Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis of 2,6-difluorobenzonitrile | NaOH, H2O, 150°C, 10h, 0.25 MPa | Water | 150°C | 85 | Autoclave, acid precipitation |

| Benzylation of hydroxy group | Benzyl bromide, K2CO3, acetone or MeOH | Acetone, MeOH, EtOH | 40-65°C | Up to 89 | Catalyst Pd/C may be required |

| Esterification | Methanol, H2SO4 or TsOH, reflux | Methanol | Reflux (6-12h) | 71-82 | Methyl ester intermediate |

| Amide intermediate formation | Amide formation and benzylation | Various | 40-65°C | Variable | Catalyst management important |

Research Findings and Notes

- Catalyst deactivation during benzylation is a known issue; fresh catalyst addition can dramatically accelerate reaction completion.

- Polar aprotic solvents favor benzylation efficiency, but protic solvents are also viable depending on substrate solubility.

- The purity of 2,6-difluorobenzoic acid precursor significantly affects downstream reaction yields and product quality.

- Esterification prior to benzylation can improve reaction handling and selectivity but adds an additional hydrolysis step.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzyloxy acid derivatives.

Reduction: The difluorobenzoic acid core can be reduced to produce difluorobenzyl alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Benzyloxy acid derivatives.

Reduction Products: Difluorobenzyl alcohol derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with specific properties .

- Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for creating derivatives tailored for specific applications .

2. Biological Studies

- Enzyme Inhibition : Research indicates that 3-(benzyloxy)-2,6-difluorobenzoic acid can be utilized in studies focusing on enzyme inhibitors. It may interact with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets .

- Pharmacological Investigations : The compound's structural characteristics make it suitable for pharmacological studies aimed at understanding drug-receptor interactions and developing new therapeutic agents .

3. Industrial Applications

- Specialty Chemicals Production : In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties allow for the creation of materials with desired functionalities in various applications .

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a potential inhibitor of specific enzymes involved in metabolic pathways. The findings suggested that the compound effectively binds to enzyme active sites, modulating their activity and providing a basis for further drug development .

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor to synthesize novel fluorinated polyphenols. These derivatives demonstrated enhanced bioactivity compared to their non-fluorinated counterparts, indicating the importance of fluorine substitution in medicinal chemistry .

Mechanism of Action

The mechanism by which 3-(benzyloxy)-2,6-difluorobenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- 3-(Benzyloxy)-2,6-difluorobenzoic acid : Benzyloxy (C₆H₅CH₂O-) at position 3; fluorine at 2 and 5.

- 2,6-Difluorobenzoic acid (CAS 385-00-2): Parent compound lacking the benzyloxy group; melting point 157–161°C .

- 3-(Butylsulfonamido)-2,6-difluorobenzoic acid (CAS 1186194-07-9): Butylsulfonamido (-SO₂NH-C₄H₉) substituent at position 3; molecular weight 293.28 g/mol .

- 3-(Cyclopropylsulfamoyl)-2,6-difluorobenzoic acid (CAS N/A): Cyclopropylsulfamoyl (-SO₂NH-cyclopropyl) group; molecular weight 277.24 g/mol; melting point 134–136°C .

Physical and Chemical Properties

*Estimated based on analogs.

- Lipophilicity : The benzyloxy group increases logP compared to sulfonamido derivatives, suggesting greater membrane permeability .

- Thermal Stability : Fluorine atoms and aromatic rings contribute to high melting points, as seen in 2,6-difluorobenzoic acid .

Research Findings and Implications

- Reactivity: The benzyloxy group in this compound may facilitate deprotection under hydrogenolysis conditions, enabling further functionalization .

- Environmental Impact : Fluorinated benzoic acids like 2,6-difluorobenzoic acid are monitored in biomonitoring studies due to their persistence .

Biological Activity

3-(Benzyloxy)-2,6-difluorobenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1421604-28-5

- Molecular Formula : C15H12F2O3

The presence of fluorine atoms and a benzyloxy group in its structure may contribute to its unique biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial properties.

- In Vitro Studies : A study on related fluorinated polyphenols showed selective antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and some antifungal properties against pathogens such as Candida albicans . The minimal inhibitory concentrations (MIC) were determined for these compounds, indicating their potential as antimicrobial agents.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Gram-positive |

| Compound B | 64 | Antifungal |

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. Various derivatives have shown selective toxicity towards cancer cells while sparing normal cells.

- Cytotoxicity Studies : In vitro tests revealed that certain derivatives of difluorobenzoic acid exhibited cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance anticancer efficacy.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 10 | High |

| A549 | 15 | Moderate |

| HepG2 | 20 | Low |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance . The fluorine atoms enhance binding affinity to these targets.

- Cellular Uptake : Studies suggest that the benzyloxy group may facilitate better cellular uptake, leading to increased bioavailability in tissues .

Case Study 1: Efficacy in Animal Models

In a preclinical study involving C57BL/6 mice, the pharmacokinetics (PK) of a related compound demonstrated improved oral bioavailability compared to traditional treatments. The compound was administered via different routes (IV, IN, PO), with results indicating higher tissue concentrations when taken orally . This suggests potential for effective therapeutic applications.

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR study identified that modifications to the benzyloxy group significantly influenced the biological activity of difluorobenzoic acid derivatives. For instance, introducing electron-donating groups increased anticancer potency while maintaining low toxicity towards normal cells .

Q & A

Q. What are the key considerations for synthesizing 3-(Benzyloxy)-2,6-difluorobenzoic acid?

Synthesis typically involves sequential fluorination and benzyloxy group introduction. A common approach is:

Fluorination : Start with 2,6-difluorobenzoic acid (melting point: 156–160°C, water-soluble ).

Benzyloxy Introduction : Use nucleophilic substitution or coupling reactions (e.g., benzyl bromide under basic conditions).

Purification : Column chromatography or recrystallization (solvents like ethanol or ethyl acetate).

Methodological Tip : Monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions to avoid hydrolysis of intermediates .

Q. How can the structure of this compound be confirmed?

Use a combination of:

- NMR : NMR to confirm fluorine positions; NMR for benzyloxy protons (δ ~4.8–5.2 ppm).

- X-ray Crystallography : For solid-state confirmation, analyze dihedral angles (e.g., 33.7° between benzene and carboxylate groups in 2,6-difluorobenzoic acid derivatives) and hydrogen-bonding networks (e.g., O–H⋯O dimers) .

- Mass Spectrometry : Confirm molecular weight (expected [M+H]: ~307.3 g/mol).

Q. What are the solubility and stability profiles of this compound?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Limited solubility in water (similar to 2,6-difluorobenzoic acid) .

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the benzyloxy group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the benzyloxy group influence the reactivity of 2,6-difluorobenzoic acid in catalytic applications?

The benzyloxy group acts as a steric and electronic modulator:

- Steric Effects : Hinders nucleophilic attack at the ortho positions.

- Electronic Effects : Electron-donating benzyloxy group may reduce acidity of the carboxylic acid (pKa ~2.5–3.0, compared to ~1.5 for unsubstituted benzoic acid).

Application Example : In metal-organic frameworks (MOFs), fluorinated benzoic acids like 2,6-DFBA participate in μ3-F bridging (e.g., Y6F8 clusters), but the benzyloxy group may alter coordination behavior .

Q. What methodological strategies resolve contradictions in biological activity data for this compound?

If conflicting bioactivity data arise (e.g., enzyme inhibition vs. inactivity):

Purity Verification : Use HPLC-MS to rule out impurities (≥95% purity recommended).

Assay Conditions : Test under varied pH, temperature, and ionic strength.

Structural Analogs : Compare with 3,5-difluoro-2-hydroxybenzoic acid derivatives, which exhibit anti-inflammatory properties via COX inhibition .

Case Study : Inconsistent kinase inhibition results may stem from solvent-dependent conformational changes (e.g., DMSO-induced aggregation).

Q. How can this compound be used to synthesize pharmaceutical intermediates?

As a building block:

- Suzuki Coupling : Replace the benzyloxy group with boronic acids (e.g., 2,6-bis(benzyloxy)pyridin-3-ylboronic acid analogs) to access biaryl structures .

- Peptide Conjugation : Activate the carboxylic acid for amide bond formation (e.g., EDC/HOBt coupling).

Example : Derivatives of 2,6-difluorobenzoic acid are intermediates in kinase inhibitor development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.